Product packaging for 1-Butene, 1,1-dibromo-3-methyl-(Cat. No.:CAS No. 32363-92-1)

1-Butene, 1,1-dibromo-3-methyl-

Cat. No.: B15091603
CAS No.: 32363-92-1
M. Wt: 227.92 g/mol
InChI Key: UAXWQPNDWZBJSX-UHFFFAOYSA-N
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Description

Significance of Vinylic Halides as Versatile Synthetic Intermediates

Vinylic halides are prized for their ability to participate in a diverse range of reactions. They are key precursors in the synthesis of alkynes through dehydrohalogenation reactions. guidechem.com Furthermore, their utility is prominently highlighted in numerous cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Heck couplings, which are fundamental for the formation of carbon-carbon bonds. evitachem.com The reactivity of vinylic halides also extends to the formation of Grignard and organolithium reagents, further expanding their synthetic potential. evitachem.com The polymerization of certain vinylic halides, like vinyl chloride, leads to the production of commercially significant polymers. evitachem.com

Overview of Geminal Dibromoalkenes within Modern Synthetic Strategies

Geminal dibromoalkenes, a subclass of vinylic halides featuring two bromine atoms on the same carbon of the double bond, are particularly valuable synthons. Their dual bromine functionality allows for sequential and selective reactions, providing a pathway to highly functionalized molecules. These compounds serve as precursors for the synthesis of terminal alkynes, a crucial functional group in organic chemistry, often via the Corey-Fuchs reaction. They are also employed in the construction of various heterocyclic and carbocyclic frameworks. The synthetic utility of gem-dibromoalkenes is further demonstrated by their conversion into other valuable intermediates, such as vinyl lithium or vinyl zinc species, which can then be used in a variety of carbon-carbon bond-forming reactions.

Academic Research Focus: Elucidating the Reactivity and Transformations of 1-Butene (B85601), 1,1-dibromo-3-methyl-

While the broader class of geminal dibromoalkenes has been extensively studied, specific academic research focusing solely on the reactivity and transformations of 1-Butene, 1,1-dibromo-3-methyl- is not extensively documented in publicly available literature. However, its structural features suggest it would participate in the typical reactions of its class. As an intermediate in organic synthesis, it is primarily utilized in research applications involving halogenated compounds. evitachem.com

Its synthesis can be approached through various methods known for producing gem-dibromoalkenes, such as the reaction of the corresponding aldehyde (3-methylbutanal) with carbon tetrabromide and triphenylphosphine (B44618). The presence of the isopropyl group may introduce steric considerations in its reactions compared to less substituted analogs.

Based on the general reactivity of geminal dibromoalkenes, 1-Butene, 1,1-dibromo-3-methyl- is expected to be a valuable precursor for the synthesis of 3-methyl-1-butyne (B31179) through dehydrobromination. It could also potentially undergo metal-catalyzed cross-coupling reactions to introduce new substituents at the vinylic position, leading to the formation of more complex molecules. Further dedicated research is necessary to fully elucidate the specific reactivity profile and synthetic potential of this particular compound.

Compound Data

Below are tables detailing the properties of the compounds mentioned in this article.

Table 1: Properties of 1-Butene, 1,1-dibromo-3-methyl-

Property Value Source
IUPAC Name 1,1-dibromo-3-methylbut-1-ene nih.gov
Molecular Formula C₅H₈Br₂ nih.gov
Molecular Weight 227.92 g/mol nih.gov
CAS Number 32363-92-1 guidechem.com

| SMILES | CC(C)C=C(Br)Br | nih.gov |

Table 2: Related Compound Names

Compound Name
1-Butene, 1,1-dibromo-3-methyl-
3-methyl-1-butyne
3-methylbutanal
Carbon tetrabromide
Triphenylphosphine

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8Br2 B15091603 1-Butene, 1,1-dibromo-3-methyl- CAS No. 32363-92-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1-dibromo-3-methylbut-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8Br2/c1-4(2)3-5(6)7/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAXWQPNDWZBJSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C=C(Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Br2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10453063
Record name 1-Butene, 1,1-dibromo-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10453063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32363-92-1
Record name 1-Butene, 1,1-dibromo-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10453063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Sophisticated Synthetic Methodologies for 1 Butene, 1,1 Dibromo 3 Methyl and Analogous Structures

Direct Synthetic Pathways to 1-Butene (B85601), 1,1-dibromo-3-methyl-

Direct synthetic routes to 1-Butene, 1,1-dibromo-3-methyl- primarily involve the conversion of an aldehyde with the corresponding carbon skeleton. These methods are valued for their efficiency and atom economy.

Reported Laboratory Preparations and Procedural Refinements

A cornerstone in the synthesis of 1,1-dibromoalkenes from aldehydes is the Corey-Fuchs reaction. tcichemicals.comwikipedia.org This two-step sequence begins with the reaction of an aldehyde, in this case, isovaleraldehyde (B47997) ((CH₃)₂CHCH₂CHO) wikipedia.org, with a phosphine-dibromomethylene ylide. This ylide is typically generated in situ from carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃). wikipedia.orgscribd.com The reaction yields the intermediate 1,1-dibromoalkene, 1-Butene, 1,1-dibromo-3-methyl-. tcichemicals.comscribd.com

The first step is analogous to a Wittig reaction, where the phosphonium (B103445) ylide reacts with the aldehyde to form the carbon-carbon double bond. organic-chemistry.org Two equivalents of triphenylphosphine are utilized; one forms the ylide, while the second acts as a bromine scavenger. organic-chemistry.org The resulting 1,1-dibromoalkene can often be isolated. tcichemicals.com

Procedural refinements to the second step of the Corey-Fuchs reaction, which typically involves treatment with a strong base like butyllithium (B86547) to form an alkyne, have been developed. nih.gov However, for the synthesis of the target compound, the reaction is stopped after the first stage. Modifications to the reaction conditions, such as the partial substitution of triphenylphosphine with zinc dust, have been shown to improve yields and simplify product separation. wikipedia.org Furthermore, alternative methods for the conversion of aldehydes to gem-dibromoalkanes using reagents like tetrabutylammonium (B224687) tribromide and triphenyl phosphite (B83602) have been reported, which can be a precursor to the alkene. researchgate.net Another approach involves the transformation of aldehydes or ketones into their corresponding hydrazones, which are then treated with carbon tetrabromide and a copper catalyst to yield the gem-dibromoalkene. acs.org

Table 1: Key Reagents in the Corey-Fuchs Reaction for 1,1-Dibromoalkene Synthesis

ReagentRoleReference
Aldehyde (e.g., Isovaleraldehyde)Carbonyl source, provides the alkyl backbone wikipedia.org, wikipedia.org
Carbon Tetrabromide (CBr₄)Bromine and carbon source for the ylide tcichemicals.com, wikipedia.org
Triphenylphosphine (PPh₃)Ylide formation and bromine scavenger wikipedia.org, organic-chemistry.org
Butyllithium (BuLi)Strong base for subsequent alkyne synthesis (if desired) tcichemicals.com, nih.gov

Regioselective and Stereoselective Considerations in Synthesis

The synthesis of 1-Butene, 1,1-dibromo-3-methyl- from isovaleraldehyde via the Corey-Fuchs reaction is inherently regioselective. The reaction occurs specifically at the aldehyde functional group, leading to the formation of the gem-dibromoalkene at the terminal position of the carbon chain.

Stereoselectivity concerning the double bond is not a factor for terminal 1,1-disubstituted alkenes like the target compound. However, in the synthesis of more substituted analogs, stereoselectivity can become a critical consideration. For instance, the synthesis of (Z)-trisubstituted alkenes can be achieved with high stereoselectivity through methods like the bromoboration of propyne (B1212725) followed by palladium-catalyzed cross-coupling. nih.gov While not directly applicable to the synthesis of 1-Butene, 1,1-dibromo-3-methyl-, these methods highlight the importance of controlling stereochemistry in the synthesis of related, more complex structures. The debrominative decarboxylation of anti-2,3-dibromoalkanoic acids under microwave irradiation has also been shown to produce (Z)-1-bromo-1-alkenes with high stereoselectivity. organic-chemistry.orgresearchgate.net

Advanced Approaches to 1,1-Dihalo-1-alkenes

Beyond the direct olefination of aldehydes, a range of advanced synthetic methodologies have been developed for the construction of 1,1-dihalo-1-alkenes. These often involve transition metal catalysis and provide alternative routes to these valuable synthetic intermediates.

Comprehensive Review of Established Alkylation Techniques

1,1-Dihalo-1-alkenes are versatile precursors for the introduction of alkyl groups through cross-coupling reactions. Organometallic reagents, such as organozinc, organoboron, and organotin compounds, can be coupled with 1,1-dibromoalkenes in the presence of a suitable catalyst. libretexts.org Palladium catalysts are frequently employed for these transformations. bohrium.comdntb.gov.ua These reactions allow for the stepwise and selective replacement of the halogen atoms, providing access to a wide range of substituted alkenes.

Strategies Involving Palladium-Catalyzed Oxidative Additions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and are highly applicable to the functionalization of 1,1-dihalo-1-alkenes. nobelprize.org The general mechanism involves the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond of the 1,1-dihaloalkene, forming a palladium(II) intermediate. This is followed by transmetalation with an organometallic reagent and subsequent reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst. nobelprize.org

The Suzuki-Miyaura coupling (using organoboron reagents), Stille coupling (using organotin reagents), and Negishi coupling (using organozinc reagents) are prominent examples of such reactions. libretexts.org These methods have been successfully applied to the coupling of 1,1-diboronates with 1,1-dibromoalkenes to afford allenes. bohrium.comdntb.gov.uadntb.gov.ua

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions

Coupling ReactionOrganometallic ReagentCatalyst System (Typical)Product TypeReference
Suzuki-MiyauraOrganoboron (e.g., boronic acids/esters)Pd(0) complex, BaseBiaryls, conjugated dienes nobelprize.org, libretexts.org
StilleOrganotinPd(0) complexVarious C-C bonds libretexts.org
NegishiOrganozincPd(0) or Ni(0) complexVarious C-C bonds nobelprize.org, libretexts.org

Utility of Electrocyclic Ring Closure Reactions in Dibromide Formation

Electrocyclic reactions are a class of pericyclic reactions that involve the concerted formation of a sigma bond and the consumption of a pi bond, leading to the formation of a ring. While these reactions are powerful tools for the stereospecific synthesis of cyclic compounds, their direct application in the formation of a gem-dibromide functionality on an acyclic alkene like 1-Butene, 1,1-dibromo-3-methyl- is not a commonly reported or established synthetic strategy.

However, related cyclization strategies can lead to the formation of gem-dihalo compounds. For example, the electrophilic cyclization of propargylic amides using N-bromosuccinimide (NBS) has been shown to produce gem-dibromo 1,3-oxazines through a 6-endo-dig cyclization pathway. rsc.org This reaction proceeds via a double electrophilic attack by NBS on the propargylic amide. rsc.org While mechanistically distinct from a pericyclic electrocyclic reaction, it demonstrates that cyclization strategies can be employed to install a gem-dibromide moiety within a cyclic framework.

In Depth Mechanistic Investigations and Transformative Reaction Chemistry of 1 Butene, 1,1 Dibromo 3 Methyl

Generation and Reactivity of Alkylidene Carbenes via α-Elimination Pathways

The treatment of 1,1-dihaloalkenes with strong bases or organometallic reagents is a well-established method for generating highly reactive alkylidene carbene intermediates. This transformation occurs via an α-elimination mechanism, where a proton is first abstracted from the vinylic carbon, followed by the loss of a halide ion.

The reaction of 1-butene (B85601), 1,1-dibromo-3-methyl- with strong organometallic bases, particularly organolithium reagents like n-butyllithium (n-BuLi), is a primary method for inducing α-elimination. researchgate.net This interaction initiates a lithium-halogen exchange, or in the presence of the vinylic proton, deprotonation, leading to a vinyl lithium species. This intermediate is typically unstable and rapidly eliminates a bromide ion to form the corresponding alkylidene carbene, 3-methyl-1-butenylidene. wikipedia.orgresearchgate.net

Table 1: Generation of 3-Methyl-1-butenylidene from 1-Butene, 1,1-dibromo-3-methyl-

ReagentSolventTemperatureIntermediateProduct of Rearrangement
n-ButyllithiumTHF / Ether-78 °C to RT3-methyl-1-butenylidene3-Methyl-1-butyne (B31179) chemicalbook.com
Isopropylmagnesium chlorideTHFLow Temp to RTMagnesium alkylidene carbenoid3-Methyl-1-butyne d-nb.info

Once generated, the 3-methyl-1-butenylidene carbene is highly unstable and readily undergoes intramolecular rearrangements to achieve a more stable electronic configuration. The primary and most documented pathway for such carbenes is a 1,2-migration. wikipedia.org

In the context of the Fritsch-Buttenberg-Wiechell rearrangement, the carbene intermediate undergoes a 1,2-hydride shift. wikipedia.org The hydrogen atom on the adjacent carbon migrates to the carbene carbon, resulting in the formation of a stable internal alkyne, 3-methyl-1-butyne. wikipedia.orgchemicalbook.com This rearrangement is highly efficient and is a common synthetic route to terminal alkynes from 1,1-dihaloalkenes. d-nb.info The driving force for this reaction is the formation of a much more stable alkyne from the high-energy carbene intermediate. wikipedia.org

Alternative rearrangement pathways, such as 1,5-C-H insertion, are theoretically possible but less common for this specific substrate. A 1,5-C-H insertion would involve the carbene center inserting into one of the C-H bonds of the terminal methyl groups of the isopropyl moiety. This would lead to the formation of a highly strained bicyclic cyclopropene (B1174273) derivative (e.g., 1-methyl-3-isopropylidenecyclopropene). While intramolecular C-H insertions are known for carbenes, the activation energy for the 1,2-hydride shift to form the alkyne is significantly lower, making it the overwhelmingly favored pathway.

Table 2: Potential Rearrangement Pathways of 3-Methyl-1-butenylidene

Rearrangement TypeMigrating GroupProductStatus
1,2-Migration (FBW)Hydride (H)3-Methyl-1-butyneMajor, well-established pathway wikipedia.org
1,5-C-H InsertionMethyl C-H1-Isopropyl-1-cyclopropeneMinor/Hypothetical, high energy

Diverse Transition Metal-Catalyzed Coupling Reactions

The carbon-bromine bonds in 1-butene, 1,1-dibromo-3-methyl- are susceptible to oxidative addition by low-valent transition metal catalysts, particularly palladium(0). This reactivity opens access to a wide array of powerful carbon-carbon bond-forming reactions.

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis. Vinylic dibromides like 1-butene, 1,1-dibromo-3-methyl- are excellent substrates for these transformations, allowing for the sequential and stereoselective formation of new bonds.

The Suzuki-Miyaura coupling reaction, which joins an organoboron compound with an organohalide, is a premier method for creating C(sp²)-C(sp²) bonds. nih.gov 1-Butene, 1,1-dibromo-3-methyl-, as a vinylic dibromide, can participate in Suzuki couplings with aryl- or vinylboronic acids or their esters. nih.govnih.gov

The reaction conditions can be tuned to achieve either mono- or diarylation. By using one equivalent of the boronic acid, it is possible to selectively replace one bromine atom, yielding a monobrominated alkene. This intermediate can then be used in a subsequent, different coupling reaction to create a trisubstituted alkene with high stereocontrol. Using an excess of the boronic acid and more forcing conditions typically leads to the replacement of both bromine atoms, yielding a tetrasubstituted alkene. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and selectivity. nih.govelsevierpure.com

Table 3: Hypothetical Suzuki Coupling Reactions of 1-Butene, 1,1-dibromo-3-methyl-

Coupling PartnerStoichiometryProduct
Phenylboronic Acid~1 equivalent(Z)-1-Bromo-1-phenyl-3-methyl-1-butene
Phenylboronic Acid>2 equivalents1,1-Diphenyl-3-methyl-1-butene
Vinylboronic Acid~1 equivalent(Z)-1-Bromo-3-methyl-1,3-butadiene derivative

The intramolecular Heck reaction is a powerful method for constructing cyclic and polycyclic ring systems through the coupling of a vinylic or aryl halide with an alkene tethered to the same molecule. wikipedia.org It is important to note that 1-butene, 1,1-dibromo-3-methyl- itself cannot undergo an intramolecular Heck reaction as it lacks a second, suitably positioned alkene moiety for cyclization.

However, it can serve as a starting point for a substrate designed for such a reaction. For example, a Suzuki or Sonogashira coupling could be used to attach a chain containing a terminal double bond to the vinylic position of 1-butene, 1,1-dibromo-3-methyl-. The resulting molecule, now containing both the vinylic bromide and a pendant alkene, could then undergo an intramolecular Heck cyclization. The regioselectivity of the cyclization (i.e., the size of the ring formed) is governed by factors such as the length of the tether and steric considerations, with 5-exo and 6-exo cyclizations being the most common. researchgate.net This tandem approach allows for the rapid construction of complex molecular scaffolds from a simple starting material.

Copper(I)-Catalyzed Reactions with Organoboronic Acids

Copper-catalyzed cross-coupling reactions represent a powerful tool in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. While specific studies on the copper(I)-catalyzed reactions of 1-Butene, 1,1-dibromo-3-methyl- with organoboronic acids are not prominently documented, the reactivity of the gem-dibromoalkene moiety suggests a potential for such transformations. Generally, these reactions proceed via an oxidative addition of the copper(I) catalyst to the carbon-bromine bond, followed by transmetalation with the organoboronic acid and subsequent reductive elimination to afford the coupled product.

Selective Synthesis of 1,2-Disubstituted Acetylenes

The conversion of 1,1-dibromoalkenes to 1,2-disubstituted acetylenes is a valuable transformation in organic synthesis. This is often achieved through a one-pot reaction involving a base-induced elimination and subsequent coupling, a sequence known as the Corey-Fuchs reaction, followed by a coupling reaction like the Sonogashira coupling.

While direct copper(I)-catalyzed conversion of 1-Butene, 1,1-dibromo-3-methyl- with organoboronic acids to 1,2-disubstituted acetylenes is not described in available literature, a plausible two-step pathway can be inferred. First, treatment of the dibromoalkene with a strong base, such as an organolithium reagent, would generate a lithium acetylide intermediate. Subsequent reaction of this in situ generated acetylide with an electrophile in a copper-catalyzed coupling reaction could, in principle, lead to the desired 1,2-disubstituted acetylene. The specifics of such a reaction with organoboronic acids would require dedicated investigation.

Advanced Cyclization Reactions

The structural motif of 1-Butene, 1,1-dibromo-3-methyl- presents opportunities for its use in the construction of complex cyclic and polycyclic frameworks. The presence of the reactive gem-dibromoalkene functionality allows for its participation in various cyclization cascades.

Intramolecular Bis(carbopalladation) for Polycyclic Ring Systems

Intramolecular carbopalladation reactions are a cornerstone of modern synthetic chemistry for the construction of intricate ring systems. While the concept of an intramolecular bis(carbopalladation) of a derivative of 1-Butene, 1,1-dibromo-3-methyl- to form polycyclic systems is intriguing, specific examples are not found in the surveyed literature.

The general mechanism of a carbopalladation involves the insertion of an alkene or alkyne into a palladium-carbon bond. For a hypothetical bis(carbopalladation) of a suitably functionalized derivative of 1-Butene, 1,1-dibromo-3-methyl-, one could envision a palladium(0) catalyst initially inserting into one of the carbon-bromine bonds. If the molecule also contained appropriately positioned unsaturation, a cascade of two intramolecular carbopalladation events could theoretically lead to a polycyclic structure. The feasibility and outcome of such a reaction would be highly dependent on the substrate design and reaction conditions.

Cyclization Reactions with β-Keto Tertiary Thioamides for Heterocyclic Products

The reaction of 1,1-dibromoalkenes with β-keto tertiary thioamides to form heterocyclic products appears to be a highly specialized and novel transformation. Extensive searches of chemical databases did not yield any specific instances of this reaction involving 1-Butene, 1,1-dibromo-3-methyl- or other 1,1-dibromoalkenes. The development of such a reaction would likely involve a multi-step process, potentially initiated by the reaction of the thioamide sulfur or enolate with the electrophilic carbon of the dibromoalkene, followed by cyclization. The novelty of this proposed reaction means that its mechanism and scope remain a subject for future research.

Diels-Alder Reactivity and Polymerization Potential in Butene Derivatives

The Diels-Alder reaction is a powerful [4+2] cycloaddition for the formation of six-membered rings. The double bond in 1-Butene, 1,1-dibromo-3-methyl- is substituted with two electron-withdrawing bromine atoms, which would classify it as an electron-deficient dienophile. As such, it would be expected to react readily with electron-rich dienes in a normal-electron-demand Diels-Alder reaction. However, no specific studies on the Diels-Alder reactivity of 1-Butene, 1,1-dibromo-3-methyl- have been reported.

The polymerization potential of 1-Butene, 1,1-dibromo-3-methyl- is also an area that has not been explored in the available literature. The presence of the bulky and electron-withdrawing dibromo groups on the polymerizable double bond would likely present significant steric and electronic challenges for traditional polymerization methods.

Other Specialized Reaction Pathways

Beyond the specific transformations outlined above, 1,1-dibromoalkenes are known to participate in a variety of other specialized reactions. For instance, they can be stereoselectively reduced to the corresponding (Z)- or (E)-monobromoalkenes, which are themselves valuable synthetic intermediates. They can also undergo lithium-halogen exchange to form vinyl lithium reagents, which can then be reacted with a wide range of electrophiles. These established reactivities of the 1,1-dibromoalkene functional group suggest that 1-Butene, 1,1-dibromo-3-methyl- could serve as a precursor to a variety of other functionalized molecules, although specific examples remain to be documented.

Thermal Rearrangements and Transformations of Geminal Dibromides

The thermal behavior of geminal dibromides, such as 1-Butene, 1,1-dibromo-3-methyl-, can lead to various rearrangements and transformations. While specific studies on the thermal isomerization of 1-Butene, 1,1-dibromo-3-methyl- are not extensively documented in readily available literature, the thermal stability and transformations of related brominated compounds have been investigated. For instance, studies on brominated flame retardants like 1,2-dibromo-4-(1,2-dibromoethyl)cyclohexane (B127599) have shown that these molecules can be thermally sensitive and undergo interconversion between diastereomers at elevated temperatures, such as 125°C. nih.gov

In the absence of a strong base, the thermal activation of gem-dibromoalkenes can potentially lead to isomerization or cyclization reactions. The specific pathway taken is highly dependent on the substrate's structure and the reaction conditions. For some overcrowded alkenes, thermal isomerization between cis and trans isomers has been observed. rsc.org Another potential thermal pathway for gem-dihalo compounds, particularly those that can form cyclic structures, is electrocyclic ring-opening or ring-closing reactions. For example, gem-dibromocyclopropanes are known to undergo thermally induced electrocyclic ring-opening. researchgate.net

While detailed research on the specific thermal rearrangements of 1-Butene, 1,1-dibromo-3-methyl- is limited, the general principles of thermal transformations in related structures suggest that heating this compound could potentially lead to isomerization of the double bond or other rearrangements, although such transformations may require significant energy input.

Dehydrohalogenation Reactions Leading to Alkyne Formation

A significant and well-documented transformation of 1-Butene, 1,1-dibromo-3-methyl- is its dehydrohalogenation to form the corresponding alkyne, 3-methyl-1-butyne. This reaction typically proceeds in the presence of a strong base. The generally accepted mechanism for this type of transformation is the Fritsch-Buttenberg-Wiechell (FBW) rearrangement. wikipedia.orgresearchgate.netslideshare.net

The FBW rearrangement involves the deprotonation of the vinylic hydrogen by a strong base, leading to the formation of a vinyl anion. This is followed by the elimination of a bromide ion (alpha-elimination) to generate a vinyl carbene intermediate. Subsequently, a 1,2-hydride or 1,2-alkyl shift occurs, leading to the formation of the alkyne product. In the case of 1-Butene, 1,1-dibromo-3-methyl-, the migrating group would be a hydride. wikipedia.orgresearchgate.net This rearrangement is a versatile method for the synthesis of both terminal and internal alkynes and is applicable to substrates with alkyl substituents. wikipedia.orgcolab.ws

The choice of base and solvent system is crucial for the success of the dehydrohalogenation reaction. Strong bases such as sodium amide (NaNH₂), potassium tert-butoxide (t-BuOK), and organolithium reagents are commonly employed. The reaction conditions can be tailored to optimize the yield of the desired alkyne.

Below is a table summarizing typical reaction conditions for the dehydrobromination of gem-dibromoalkenes to form alkynes, based on general procedures for the Fritsch-Buttenberg-Wiechell rearrangement.

SubstrateBaseSolventTemperature (°C)ProductYield (%)
1,1-Dibromo-3-methyl-1-buteneSodium AmideLiquid Ammonia-333-Methyl-1-butyneNot specified
General gem-dibromoalkenePotassium tert-butoxideDMSORoom Temp. to 80Corresponding AlkyneModerate to Good
General gem-dibromoalkenen-ButyllithiumTHF/Hexane-78 to Room Temp.Corresponding AlkyneModerate to Good

This table represents typical conditions and the specific yield for 1-Butene, 1,1-dibromo-3-methyl- may vary.

The synthesis of 3-methyl-1-butyne from 1,1-dibromo-3-methyl-1-butene is a practical application of this dehydrohalogenation reaction, providing a direct route to a valuable terminal alkyne. chemicalbook.com

Strategic Applications of 1 Butene, 1,1 Dibromo 3 Methyl in Complex Organic Synthesis and Materials Science

Function as a Versatile Synthetic Building Block in Advanced Organic Chemistry

The synthetic utility of 1-Butene (B85601), 1,1-dibromo-3-methyl- is anchored in the reactivity of the 1,1-dibromoalkene functional group. This moiety serves as a linchpin for the construction of complex molecular architectures through a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. researchgate.net The two carbon-bromine bonds exhibit differential reactivity, allowing for stepwise and selective transformations.

A key reaction of 1,1-dibromoalkenes is the stereoselective palladium-catalyzed hydrogenolysis. acs.org This process typically utilizes a hydride source, such as tributyltin hydride (Bu3SnH), to selectively replace one bromine atom with a hydrogen atom, leading to the formation of a (Z)-1-bromo-1-alkene. acs.org In the context of 1-Butene, 1,1-dibromo-3-methyl-, this would yield (Z)-1-bromo-3-methyl-1-butene, a valuable intermediate in its own right.

Furthermore, 1,1-dibromoalkenes are excellent substrates for sequential cross-coupling reactions. For instance, a one-pot synthesis of stereodefined, trisubstituted conjugated dienes can be achieved through the sequential Suzuki-Miyaura cross-coupling of 1,1-dibromoalkenes with alkenyl- and alkyltrifluoroborates. nih.gov This methodology offers a convenient and efficient route to complex diene structures under mild conditions. nih.gov The general reactivity of 1,1-dibromoalkenes suggests that 1-Butene, 1,1-dibromo-3-methyl- can be a valuable precursor for creating highly substituted and functionalized molecules. researchgate.net

Utility as a Precursor in the Synthesis of Diverse Fine Chemicals and Key Intermediates

The ability to transform the 1,1-dibromoalkene group into other valuable functionalities positions 1-Butene, 1,1-dibromo-3-methyl- as a key precursor in the synthesis of diverse fine chemicals. The selective reactions of this starting material open pathways to a range of important intermediates.

The monobrominated alkene product, (Z)-1-bromo-3-methyl-1-butene, obtained from the partial hydrogenolysis of 1-Butene, 1,1-dibromo-3-methyl-, can undergo further cross-coupling reactions. acs.org For example, Suzuki and Sonogashira couplings with alkenyl(dialkoxy)boranes or terminal alkynes, respectively, can be employed to stereospecifically synthesize conjugated polyenes and enynes. acs.org These conjugated systems are prevalent motifs in natural products, pharmaceuticals, and other functional organic molecules.

Moreover, 1,1-dibromoalkenes can be converted into terminal alkynes through treatment with a strong base, such as butyllithium (B86547), via a Fritsch-Buttenberg-Wiechell rearrangement. This transformation provides a direct route from a gem-dibromoalkene to an alkyne, a fundamental building block in organic synthesis. The versatility of 1,1-dibromoalkenes extends to the formation of carbon-heteroatom bonds, including C-N, C-O, C-P, and C-S bonds, further broadening the scope of accessible fine chemicals. researchgate.net A metal-free method for the synthesis of (E)-1-bromo-1-selenoalkenes and ketene (B1206846) selenoacetals from 1,1-dibromoalkenes has also been reported, showcasing the diverse reactivity of this class of compounds. researchgate.net

Table 1: Representative Synthetic Transformations of 1,1-Dibromoalkenes

Reaction TypeReagents and ConditionsProduct Type
Stereoselective HydrogenolysisPd catalyst, Bu3SnH(Z)-1-Bromo-1-alkenes
Suzuki-Miyaura CouplingAlkenyl- or alkyltrifluoroborates, Pd catalystTrisubstituted conjugated dienes
Sonogashira CouplingTerminal alkynes, Pd/Cu catalyst, baseConjugated enynes
Fritsch-Buttenberg-Wiechell RearrangementStrong base (e.g., n-BuLi)Terminal alkynes
SelenationDiaryl diselenides, NaBH4(E)-1-Bromo-1-selenoalkenes

Integration into Advanced Materials Development

The unique chemical reactivity of 1-Butene, 1,1-dibromo-3-methyl- also suggests its potential for integration into the development of advanced materials.

Contributions to Optoelectronic Materials Synthesis

While direct applications of 1-Butene, 1,1-dibromo-3-methyl- in optoelectronic materials are not extensively documented, its role as a precursor to conjugated systems provides an indirect yet significant contribution. Conjugated polyenes and enynes, which can be synthesized from 1,1-dibromoalkenes, are the fundamental components of many organic optoelectronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). acs.org The ability to construct these conjugated backbones with stereochemical control, as offered by the reactions of 1,1-dibromoalkenes, is crucial for tuning the electronic and photophysical properties of the resulting materials. Therefore, 1-Butene, 1,1-dibromo-3-methyl- can be considered a valuable starting material for the synthesis of novel organic semiconductors and other functional materials with tailored optoelectronic properties.

Role in Polymer Chemistry as a Monomer Unit

The direct polymerization of 1-Butene, 1,1-dibromo-3-methyl- as a monomer is not well-established in the scientific literature. The presence of two sterically demanding and electron-withdrawing bromine atoms on one of the vinylic carbons significantly alters the reactivity of the double bond compared to its parent monomer, 1-butene. frontiersin.org Standard polymerization techniques, such as free-radical or coordination polymerization, may be challenging.

However, the potential for incorporating the structural motif of 1-Butene, 1,1-dibromo-3-methyl- into polymers exists through indirect methods. For example, the compound could be chemically modified into a more polymerizable derivative. The versatile reactivity of the dibromoalkene group allows for its conversion into other functionalities that are more amenable to polymerization. While its direct role as a monomer is limited, its utility as a precursor to functionalized monomers could be an area for future exploration in polymer chemistry. The related monomer, 3-methyl-1-butene, is known to undergo polymerization in the presence of metallocene catalysts. sigmaaldrich.com

Table 2: Potential Material Science Applications Derived from 1-Butene, 1,1-dibromo-3-methyl-

Application AreaDerived Material ClassSynthetic Link
OptoelectronicsConjugated Polyenes and EnynesSuzuki and Sonogashira coupling reactions
Functional PolymersFunctionalized MonomersChemical modification of the dibromoalkene group

Rigorous Spectroscopic Characterization and Advanced Computational Analysis of 1 Butene, 1,1 Dibromo 3 Methyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) for Proton Chemical Environment Analysischemicalbook.com

The ¹H NMR spectrum is anticipated to reveal three distinct proton signals corresponding to the different chemical environments of the hydrogen atoms in the molecule.

Vinylic Proton (=CH-): A single proton is attached to the second carbon of the butene chain. This proton is expected to appear as a triplet due to coupling with the adjacent methine proton. Its chemical shift would be in the downfield region, characteristic of vinylic protons.

Methine Proton (-CH(CH₃)₂): This proton is attached to the third carbon and is coupled to the vinylic proton and the six protons of the two methyl groups. This would result in a complex multiplet.

Methyl Protons (-CH(CH₃)₂): The six protons of the two equivalent methyl groups at the third position are expected to produce a single signal. This signal would appear as a doublet due to coupling with the adjacent methine proton.

Proton Environment Expected Chemical Shift (ppm) Expected Multiplicity Integration
=CH-DownfieldTriplet (t)1H
-CH(CH₃)₂Mid-rangeMultiplet (m)1H
-CH(CH₃)₂UpfieldDoublet (d)6H
Note: This is a predicted spectrum. Actual chemical shifts and coupling constants would need to be confirmed by experimental data.

Carbon NMR (¹³C NMR) for Carbon Skeleton Elucidation

The ¹³C NMR spectrum is expected to show five distinct signals, corresponding to the five carbon atoms in the molecule, as they are all in unique chemical environments.

Dibromo-substituted Carbon (=CBr₂): This carbon is bonded to two bromine atoms and is part of the double bond. It is expected to be significantly downfield due to the deshielding effects of the electronegative bromine atoms.

Vinylic Carbon (=CH-): The second carbon of the double bond is expected to appear in the typical vinylic region.

Methine Carbon (-CH(CH₃)₂): The carbon of the isopropyl group.

Methyl Carbons (-CH(CH₃)₂): The two methyl groups are equivalent and should give a single signal in the upfield region of the spectrum.

Carbon Environment Expected Chemical Shift (ppm)
=CBr₂Downfield
=CH-Mid-range (vinylic)
-CH(CH₃)₂Mid-range
-CH(CH₃)₂Upfield
Note: This is a predicted spectrum. Actual chemical shifts would need to be confirmed by experimental data.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Correlation Studies

To definitively assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional NMR experiments would be indispensable.

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between coupled protons. Key expected correlations would be between the vinylic proton (=CH-) and the methine proton (-CH(CH₃)₂), and between the methine proton and the methyl protons (-CH(CH₃)₂).

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would reveal one-bond correlations between protons and the carbons they are directly attached to. This would allow for the unambiguous assignment of each proton signal to its corresponding carbon signal.

Mass Spectrometry (MS)

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS) for Fragmentation Pathway Analysismiamioh.edudocbrown.info

In an EI-MS experiment, the molecule is ionized by a high-energy electron beam, which often leads to the fragmentation of the molecular ion. The resulting fragmentation pattern is a characteristic fingerprint of the molecule. For 1-Butene (B85601), 1,1-dibromo-3-methyl-, the presence of two bromine atoms (with isotopes ⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio) will lead to a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments.

The molecular ion peak (M⁺) would appear as a cluster of peaks at m/z 226, 228, and 230, with a relative intensity ratio of approximately 1:2:1, corresponding to the [C₅H₈⁷⁹Br₂]⁺, [C₅H₈⁷⁹Br⁸¹Br]⁺, and [C₅H₈⁸¹Br₂]⁺ ions, respectively.

Key expected fragmentation pathways would include:

Loss of a bromine radical: This would result in a prominent fragment ion cluster around m/z 147/149 ([C₅H₈Br]⁺).

Loss of a methyl radical (CH₃): This would lead to a fragment ion cluster around m/z 211/213/215.

Loss of an isopropyl radical (C₃H₇): This would produce a fragment ion at m/z 185/187/189.

Ion (m/z) Possible Fragment Significance
226, 228, 230[C₅H₈Br₂]⁺Molecular Ion (M⁺)
147, 149[C₅H₈Br]⁺Loss of a Br radical
211, 213, 215[C₄H₅Br₂]⁺Loss of a CH₃ radical
185, 187, 189[C₂H₂Br₂]⁺Loss of an isopropyl radical
Note: The listed m/z values correspond to the major isotopes. The fragmentation pattern is predicted and would require experimental verification.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determinationchemrxiv.org

High-Resolution Mass Spectrometry (HRMS) allows for the measurement of the mass-to-charge ratio with very high precision. This enables the determination of the elemental formula of a compound, as the measured mass can be matched to a unique combination of atoms.

For 1-Butene, 1,1-dibromo-3-methyl-, the calculated monoisotopic mass is 225.89928 Da. nih.gov An experimental HRMS measurement would be expected to yield a value very close to this, confirming the elemental composition of C₅H₈Br₂.

Property Value Source
Molecular FormulaC₅H₈Br₂-
Calculated Monoisotopic Mass225.89928 DaPubChem nih.gov
Expected HRMS Result~225.8993Predicted
Note: The expected HRMS result is a prediction. Experimental measurement is required for confirmation.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of a molecule by measuring the absorption of infrared radiation. gia.edugia.edu Each functional group within a molecule exhibits characteristic absorption frequencies, providing a unique "fingerprint" that aids in structural elucidation. stonegrouplabs.comruby-sapphire.com For 1-Butene, 1,1-dibromo-3-methyl-, the IR spectrum is expected to be dominated by vibrations of its alkene and alkyl components, with significant influence from the two bromine atoms on the C1 carbon.

The analysis of the IR spectrum of the parent compound, 3-methyl-1-butene, offers a foundational understanding. nih.gov The introduction of two bromine atoms at the C1 position in 1-Butene, 1,1-dibromo-3-methyl- would lead to predictable shifts in the vibrational frequencies of the double bond and adjacent C-H bonds. The heavy bromine atoms are expected to lower the frequency of the C=C stretching vibration and influence the out-of-plane bending modes of the vinylic C-H bond.

Table 1: Predicted Infrared (IR) Absorption Bands for 1-Butene, 1,1-dibromo-3-methyl-

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Notes
C=C Stretching 1620-1650 The presence of two bromine atoms on the double bond is expected to lower this frequency compared to a typical alkene C=C stretch (around 1640-1680 cm⁻¹).
=C-H Stretching 3080-3100 This peak corresponds to the stretching of the hydrogen atom attached to the C2 carbon of the double bond.
=C-H Out-of-plane Bending 890-910 The position of this strong band is characteristic of a gem-disubstituted alkene.
C-Br Stretching 550-650 The presence of two C-Br bonds will likely result in two distinct stretching vibrations, an asymmetric and a symmetric stretch.
C-H (alkyl) Stretching 2870-2960 These absorptions arise from the methyl and methine groups in the isopropyl moiety.

This table is illustrative and based on typical vibrational frequencies of related functional groups. Actual experimental values may vary.

Advanced Computational Chemistry Methodologies

To complement spectroscopic analysis, advanced computational chemistry methods provide a theoretical framework for understanding the molecular properties of 1-Butene, 1,1-dibromo-3-methyl- at an atomic level. These in silico techniques allow for the prediction of various molecular attributes, including electronic structure, molecular geometry, and conformational dynamics.

Quantum mechanical calculations are fundamental to understanding the electronic distribution and reactivity of a molecule. Methods like the complete active space self-consistent field (CASSCF) can be employed to investigate the excited states and electronic transitions. researchgate.net For a molecule like 1-Butene, 1,1-dibromo-3-methyl-, QM calculations can elucidate the nature of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are crucial in predicting the molecule's reactivity towards electrophiles and nucleophiles.

For instance, studies on the related molecule vinyl bromide show that the π and π* orbitals of the carbon-carbon double bond, as well as non-bonding orbitals on the bromine atom, play a significant role in its electronic transitions. nih.gov Similar calculations for 1-Butene, 1,1-dibromo-3-methyl- would likely reveal a HOMO with significant contribution from the C=C π-bond and the lone pairs of the bromine atoms, and a LUMO characterized as a C=C π* antibonding orbital. The energy gap between the HOMO and LUMO would provide an estimate of the molecule's chemical stability and the energy required for electronic excitation.

Density Functional Theory (DFT) is a widely used computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. stackexchange.comnih.gov The process of geometry optimization involves calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is located. youtube.com This provides accurate predictions of bond lengths, bond angles, and dihedral angles. rsc.org

For 1-Butene, 1,1-dibromo-3-methyl-, DFT calculations would be invaluable for establishing a precise molecular structure. The results would detail the planarity of the C=C bond and the spatial orientation of the isopropyl group relative to the vinyl moiety. The steric bulk of the two bromine atoms and the isopropyl group would lead to specific bond angle distortions to minimize steric strain.

Table 2: Predicted Geometrical Parameters for 1-Butene, 1,1-dibromo-3-methyl- from DFT Calculations

Parameter Predicted Value Notes
C=C Bond Length ~1.34 Å Slightly longer than a typical C=C bond due to the electron-withdrawing effect of the bromine atoms.
C-Br Bond Length ~1.90 Å Typical for a C-Br bond in a bromoalkene.
C-C-C Bond Angle (isopropyl) ~111° Close to the ideal tetrahedral angle of 109.5°, but may be slightly larger to accommodate steric interactions.
C=C-C Bond Angle ~124° Expected to be larger than the ideal 120° for an sp² carbon due to steric repulsion between the isopropyl group and the bromine atoms.

This table presents illustrative values based on DFT calculations of similar halogenated alkenes. Actual computed values may differ.

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecule, including its conformational changes and intermolecular interactions. By solving Newton's equations of motion for the atoms in the system, MD simulations can map out the energetic landscape of different molecular conformations. elsevierpure.com

For 1-Butene, 1,1-dibromo-3-methyl-, a key area of conformational flexibility is the rotation around the single bond connecting the vinyl group (C2) and the isopropyl group (C3). lumenlearning.com The conformational analysis of related alkanes like butane (B89635) reveals the energetic differences between staggered and eclipsed conformations. youtube.com In the case of 1-Butene, 1,1-dibromo-3-methyl-, the presence of the bulky gem-dibromo group and the isopropyl group will create significant steric hindrance, influencing the rotational energy barrier and the relative stability of different conformers.

MD simulations could be used to generate a potential energy surface for the rotation around the C2-C3 bond. This would reveal the most stable staggered conformations and the transition states corresponding to eclipsed conformations. The relative energies of these conformers would determine their populations at a given temperature. Such studies on similar molecules like 1-butene and 1,2-dibromoethane (B42909) have provided valuable insights into their conformational preferences. youtube.comyoutube.com

Table 3: List of Compound Names

Compound Name
1-Butene, 1,1-dibromo-3-methyl-
3-methyl-1-butene
Vinyl bromide
Butane

Emerging Research Avenues and Future Directions for 1 Butene, 1,1 Dibromo 3 Methyl Chemistry

Development of Novel Catalytic Systems for Enhanced Functionalization

The transformation of the relatively inert C-Br bonds in 1-Butene (B85601), 1,1-dibromo-3-methyl- into more complex functionalities hinges on the development of innovative and efficient catalytic systems. The primary focus in the broader class of gem-dibromoalkenes has been on transition metal catalysis, particularly with palladium. acs.orgacs.orgrsc.org

Future research is anticipated to expand the repertoire of catalysts to include more earth-abundant and cost-effective metals such as copper, iron, and nickel. For instance, copper-catalyzed reactions of gem-dibromoalkenes have shown promise in the synthesis of various heterocyclic compounds. acs.org The development of ligand-supported catalysts will be crucial in tuning the reactivity and selectivity of these transformations. The table below outlines potential catalytic systems and their envisioned applications for the functionalization of 1-Butene, 1,1-dibromo-3-methyl- .

Catalytic SystemPotential FunctionalizationExpected Outcome
Palladium-Phosphine ComplexesSuzuki, Sonogashira, Heck, Stille CouplingsFormation of C-C bonds, leading to substituted alkenes, alkynes, and dienes. acs.orgacs.orgacs.org
Copper-Amine ComplexesC-N and C-S bond formationSynthesis of nitrogen and sulfur-containing derivatives.
Iron-based CatalystsReductive couplings and cyclizationsDevelopment of more sustainable and economical synthetic routes.
Nickel-NHC ComplexesCross-coupling with organometallic reagentsAlternative to palladium with potentially unique reactivity profiles.

The exploration of bimetallic catalytic systems, where two different metals work in concert, could also unlock novel reaction pathways and enhance catalytic efficiency.

Exploration of Enantioselective and Diastereoselective Transformations

The creation of chiral molecules with specific three-dimensional arrangements is a cornerstone of modern medicinal chemistry and materials science. The prochiral nature of the double bond in 1-Butene, 1,1-dibromo-3-methyl- offers a prime opportunity for the development of enantioselective and diastereoselective reactions.

A key area of exploration is the stereoselective reduction of one of the C-Br bonds to generate a chiral vinyl bromide, which can then be used in further stereospecific cross-coupling reactions. acs.org Palladium-catalyzed hydrogenolysis of 1,1-dibromoalkenes using a chiral phosphine (B1218219) ligand could be a viable strategy to achieve this. acs.org

Furthermore, the participation of 1-Butene, 1,1-dibromo-3-methyl- as a dienophile in Diels-Alder reactions with chiral dienes or in the presence of a chiral Lewis acid catalyst could lead to the formation of complex cyclic structures with multiple stereocenters. nih.govchemrxiv.orgnih.gov The development of organocatalytic systems for the stereoselective functionalization of this substrate also represents a promising and more sustainable avenue of research.

TransformationChiral StrategyPotential Product
MonoreductionChiral Palladium CatalystEnantioenriched (Z)-1-bromo-3-methyl-1-butene
Diels-Alder ReactionChiral Lewis Acid or Chiral DieneDiastereomerically enriched cyclohexene (B86901) derivatives nih.govchemrxiv.orgnih.gov
Michael AdditionOrganocatalyst (e.g., chiral amine)Chiral adducts from conjugate addition of nucleophiles.
HydroaminationChiral Copper Hydride CatalysisSynthesis of β-chiral amines. nih.gov

Investigation into Sustainable and Atom-Economical Synthetic Routes

The principles of green chemistry are increasingly guiding synthetic strategy, emphasizing the need for processes that are both environmentally benign and efficient in their use of resources. jocpr.com Atom economy, which measures the efficiency of a reaction in incorporating all reactant atoms into the final product, is a key metric in this regard. wikipedia.orgkccollege.ac.inrsc.orglibretexts.org

Reactions that proceed with high atom economy, such as addition and cycloaddition reactions, are particularly desirable. The use of 1-Butene, 1,1-dibromo-3-methyl- in [4+2] cycloadditions (Diels-Alder reactions) is an excellent example of an atom-economical transformation. nih.govchemrxiv.orgnih.gov

Future research will likely focus on developing catalytic cycles that minimize waste generation. This includes the use of catalytic amounts of reagents instead of stoichiometric ones and the development of one-pot, tandem, or domino reactions where multiple transformations occur in a single reaction vessel, reducing the need for intermediate purification steps and solvent usage. An example is the direct thioamidation of gem-dibromoalkenes in an aqueous medium, which avoids the use of organic solvents and catalysts. rsc.org

Rational Design and Targeted Synthesis of Novel Derivatives with Defined Properties

The ability to rationally design and synthesize molecules with specific, predetermined properties is a major goal in chemical research. scilit.comnih.govresearchgate.netunimi.itrsc.org The gem-dibromoalkene moiety in 1-Butene, 1,1-dibromo-3-methyl- can be considered a versatile chemical handle that allows for the systematic introduction of various functional groups, enabling the exploration of structure-activity relationships.

For example, by employing sequential, regioselective cross-coupling reactions, it is possible to introduce two different substituents at the C1 position. This stepwise functionalization allows for the fine-tuning of the electronic and steric properties of the resulting molecules. The synthesis of complex benzofurans from gem-dibromoalkenes and phenols illustrates the potential for creating biologically relevant scaffolds. rsc.org

Computational modeling and chemoinformatics will play an increasingly important role in predicting the properties of potential derivatives of 1-Butene, 1,1-dibromo-3-methyl- , guiding synthetic efforts towards molecules with desired characteristics, such as biological activity or specific material properties.

Application of Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring

A detailed understanding of reaction mechanisms is crucial for optimizing reaction conditions and developing more efficient synthetic protocols. Advanced in-situ spectroscopic techniques, which allow for the real-time monitoring of chemical reactions without the need for sampling, are invaluable tools in this endeavor. spectroscopyonline.comresearchgate.netyoutube.com

For reactions involving 1-Butene, 1,1-dibromo-3-methyl- , techniques such as in-situ Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy can provide a wealth of information. researchgate.netnih.gov For instance, in-situ IR spectroscopy can be used to track the consumption of starting materials and the formation of products by monitoring their characteristic vibrational frequencies. In-situ NMR spectroscopy can provide detailed structural information about transient intermediates that may not be observable by conventional offline analysis. nih.gov

The application of these techniques to the study of catalytic reactions involving 1-Butene, 1,1-dibromo-3-methyl- will enable the elucidation of catalytic cycles, the identification of catalyst deactivation pathways, and the optimization of reaction parameters to maximize yield and selectivity.

Q & A

Q. What experimental setups are commonly used to study the oxidation kinetics of halogenated alkenes like 1,1-dibromo-3-methyl-1-butene?

Methodological Answer: Jet-stirred reactors (JSRs) and combustion vessels are primary tools for studying oxidation kinetics. Experiments are conducted under controlled temperatures (e.g., 900–1440 K in JSRs) and pressures (1–5 atm). Gas chromatography (GC) and infrared (IR) spectrometry are used to quantify stable species like CO, CO₂, and hydrocarbons. Laminar burning velocities are measured in combustion vessels to assess flame propagation under varying equivalence ratios (φ = 0.8–1.4) . These setups enable precise control of reaction conditions, critical for isolating key pathways in halogenated alkene oxidation.

Q. How are stable species quantified during halogenated alkene oxidation experiments?

Methodological Answer: Gas chromatography (GC) coupled with flame ionization detection (FID) and mass spectrometry (MS) is employed to separate and identify reaction intermediates (e.g., propenyl radicals, brominated byproducts). Infrared (IR) spectrometry complements GC by detecting polar species like HBr or carbonyl compounds. Calibration curves using certified standards ensure accuracy, while time-resolved sampling tracks concentration profiles across reaction phases .

Advanced Research Questions

Q. What causes discrepancies between modeled and experimental autoignition delays for halogenated alkenes under fuel-lean conditions?

Methodological Answer: Discrepancies arise from competing pathways in kinetic mechanisms. For 1-butene derivatives, the reactions:

  • C₄H₈-1 (+M) ⇄ C₃H₅-A + CH₃(+M)
  • C₄H₈-1 + O₂ ⇄ C₄H₇13 + HO₂ dominate under fuel-lean conditions (φ = 0.5). Sensitivity analyses reveal these steps are poorly constrained due to limited low-temperature data. Refining rate constants for radical branching (e.g., propenyl vs. butenyl radicals) and validating against shock-tube ignition data can reduce uncertainties .

Q. How do resonance-stabilized radicals influence oxidation mechanisms of halogenated alkenes?

Methodological Answer: Resonance-stabilized radicals (e.g., propenyl [C₃H₅], butenyl [C₄H₇]) slow termination reactions, extending radical lifetimes and promoting chain propagation. For brominated alkenes, bromine atoms may quench radicals via HBr formation, altering branching ratios. Kinetic models must account for these effects using ab initio calculations for stabilization energies and pressure-dependent rate rules .

Q. How do OH radical reaction kinetics differ between halogenated alkenes and their non-halogenated analogs?

Methodological Answer: Comparative studies using laser-induced fluorescence (LIF) or relative rate methods show halogenation reduces reactivity. For 1-butene, k(OH + 1-butene) = 3.95 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ (298 K), while brominated derivatives exhibit lower rates due to electron-withdrawing effects. Microcanonical variational transition state theory (VTST) predicts non-Arrhenius behavior, validated against shock-tube experiments .

Q. How are rate coefficients for NO₃ radical reactions with halogenated alkenes determined experimentally?

Methodological Answer: NO₃ radicals are generated via N₂O₅ thermal decomposition in dark chambers. Reference compounds (e.g., 1-butene) with well-established rate constants (k = 1.38 × 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹ at 300 K) enable relative rate measurements. FTIR spectroscopy tracks reactant decay, while accounting for wall losses via control experiments. Data analysis uses pseudo-first-order kinetics under excess NO₃ conditions .

Environmental and Degradation Studies

Q. What methodologies assess the environmental persistence of 1,1-dibromo-3-methyl-1-butene?

Methodological Answer: Biodegradability is evaluated using OECD 301 tests (e.g., closed bottle or manometric respirometry). QSAR models estimate bioaccumulation factors (BCF), while gas-phase photolysis rates are determined via UV chamber experiments. For brominated alkenes, HBr release during oxidation must be quantified to assess ecotoxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.